Hex-3-enyl propanoate
Description
Chemical Nomenclature and Classification
This compound belongs to the class of carboxylic acid esters, characterized by the general formula RCOOR', where the carbonyl carbon is bonded to an alkoxy group. The IUPAC name for the compound is (3E)-hex-3-en-1-yl propanoate for the trans isomer and (3Z)-hex-3-en-1-yl propanoate for the cis isomer. The structural difference lies in the spatial arrangement of substituents around the double bond at the third carbon.
The compound is systematically identified by its CAS Registry Numbers: 53398-81-5 for the trans isomer and 33467-74-2 for the cis isomer. Synonyms include propanoic acid (3E)-3-hexenyl ester (trans) and green note propionate (cis), reflecting its organoleptic properties. The European Community (EC) numbers further classify it as 258-514-8 (trans) and 251-433-5 (cis).
Molecular Formula : C₉H₁₆O₂
Molecular Weight : 156.22 g/mol
| Property | Trans Isomer (E) | Cis Isomer (Z) |
|---|---|---|
| CAS Registry Number | 53398-81-5 | 33467-74-2 |
| EC Number | 258-514-8 | 251-433-5 |
| Density (25°C) | Not documented | 0.887 g/mL |
| Boiling Point | Not documented | 83°C at 17 mmHg |
Historical Discovery and Research Timeline
This compound derivatives were first cataloged in chemical databases in the early 2000s, with PubChem assigning the trans isomer (CID 5352977) in 2005. The cis isomer gained attention later, as evidenced by its inclusion in the Flavor and Extract Manufacturers Association (FEMA) database under FEMA 3933 , signifying its approval as a flavoring agent. By 2010, FooDB recognized the cis isomer as a natural constituent in tea and fruits, linking it to biosynthetic pathways in plants.
Key milestones include:
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
hex-3-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
LGTLDEUQCOJGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Principles
The most common approach for preparing Hex-3-enyl propanoate is Fischer esterification, a reversible acid-catalyzed condensation reaction between hex-3-enol and propanoic acid. This method represents the standard approach for laboratory-scale synthesis of this ester.
The general reaction can be represented as:
Hex-3-enol + Propanoic acid ⇌ this compound + Water
Reaction Conditions
The Fischer esterification for preparing this compound typically requires the following conditions:
| Parameter | Conditions | Function |
|---|---|---|
| Temperature | 140-180°C | Provides sufficient energy to overcome activation barrier |
| Catalyst | Concentrated H₂SO₄ | Acts as both catalyst and dehydrating agent |
| Molar Ratio | 1.5-2.5:2-3 (alcohol:acid) | Excess acid drives equilibrium toward product |
| Reaction Time | 1-3 hours followed by 3-4 hours reflux | Ensures complete conversion |
| Apparatus | Reflux setup | Prevents loss of volatile components |
The reaction is conducted under heat with reflux, with concentrated sulfuric acid serving dual functions: (1) as a catalyst to increase reaction rate by lowering activation energy, and (2) as a dehydrating agent to remove water and shift the equilibrium toward the ester product. This dual role is critical for achieving high yields.
Purification Process
After the reaction is complete, the following purification steps are typically employed:
- Cooling the reaction mixture to room temperature
- Neutralization with anhydrous sodium carbonate to pH 7-8
- Filtration to remove catalyst
- Transfer of filtrate to a distillation flask
- Pressure-reducing fractional distillation
- Collection of the fraction at specific temperature and pressure ranges (120-124°C at -0.098 to -0.1 MPa)
This process typically yields the desired ester with high purity, though the exact conditions may vary depending on laboratory setup and scale.
Ion Exchange Resin-Catalyzed Esterification
Solid Catalyst Approach
A more environmentally friendly alternative to traditional Fischer esterification employs solid acid catalysts, particularly ion exchange resins with sulfonic acid groups (-SO₃H) such as Dowex.
The typical procedure involves:
Advantages of Resin Catalysts
This method offers several advantages over traditional Fischer esterification:
- The catalyst is recoverable and reusable
- Product isolation is simpler with fewer side reactions
- Lower environmental impact due to reduced waste
- Milder reaction conditions can be employed
- The approach is suitable for sensitive substrates
Research findings indicate that the Dowex H⁺/NaI approach is "very effective, generally high yielding, energy-efficient, and nontoxic," with the additional benefit that "the Dowex H⁺ resin is reusable".
Industrial Production Methods
Large-Scale Synthesis Considerations
Industrial production of this compound follows similar principles to laboratory methods but incorporates engineering solutions for efficiency, consistency, and scale. The process typically involves:
Mass Production Parameters
For large-scale production, the following parameters are typically employed:
| Parameter | Industrial Setting | Purpose |
|---|---|---|
| Catalyst | Ion exchange resins | Reusable, environmentally friendly |
| Mass Ratio | 2-3:1.5-2.5:0.2-0.5 (acid:alcohol:catalyst) | Optimized for yield |
| Equipment | Continuous flow reactors | Efficient processing |
| Purification | Fractional distillation under reduced pressure | High purity isolation |
| Quality Control | Gas chromatography analysis | Ensure stereochemical purity |
Industrial methods prioritize cost-effectiveness, consistency, and scalability while maintaining high product quality and purity.
Green Synthesis Approaches
Environmentally Friendly Catalysts
Recent research has focused on developing greener methods for ester synthesis, including the preparation of this compound. One notable approach uses the Dowex H⁺/NaI catalytic system, which offers significant environmental advantages.
A typical green synthesis procedure involves:
- Combining hex-3-enol (or corresponding alcohol) with propanoic acid
- Adding Dowex H⁺ resin (in H⁺-form) with sodium iodide as co-catalyst
- Refluxing the mixture for 4-24 hours (depending on substrate reactivity)
- Filtering to recover the catalyst
- Washing with appropriate solvent
- Drying over magnesium sulfate
- Evaporating the solvent under reduced pressure
This method typically provides high yields (40-72%) of the desired ester with minimal side reactions and reduced environmental impact.
Solvent-Free and Microwave-Assisted Methods
Alternative approaches for synthesizing this compound include:
- Solvent-free conditions using solid-supported catalysts
- Microwave-assisted esterification for reduced reaction times
- Enzyme-catalyzed processes using lipases
These methods generally offer advantages in terms of reduced energy consumption, decreased waste generation, and improved atom economy, though they may require specialized equipment or handling techniques.
Stereochemical Considerations
Control of E/Z Configuration
The preparation of stereochemically pure this compound requires careful consideration of:
- Starting material stereochemistry (E or Z configured hex-3-enol)
- Reaction conditions that prevent isomerization
- Purification methods that maintain stereochemical integrity
When synthesizing (Z)-Hex-3-enyl propanoate (cis isomer), it is critical to:
- Start with (Z)-hex-3-enol
- Employ mild reaction conditions to prevent isomerization
- Monitor reaction progress to avoid extended heating
- Use appropriate purification techniques
The stereochemical purity can be confirmed through analytical methods such as NMR spectroscopy, gas chromatography, and IR spectroscopy.
Analytical Identification of Isomers
The (E) and (Z) isomers can be distinguished using several analytical techniques:
| Technique | (E)-Hex-3-enyl propanoate | (Z)-Hex-3-enyl propanoate |
|---|---|---|
| Kovats' Retention Index (non-polar) | 1071-1090 | 1066-1092 |
| Boiling Point | N/A | 83°C at 17 mmHg |
| IR Spectroscopy | Characteristic C=C stretching | Characteristic C=C stretching |
| NMR Spectroscopy | Different coupling constants | Different coupling constants |
These analytical parameters allow for confirmation of stereochemical purity in the synthesized product.
Reaction Mechanism Analysis
Fischer Esterification Mechanism
The Fischer esterification mechanism for preparing this compound follows the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation):
- Protonation of the carbonyl oxygen of propanoic acid
- Nucleophilic addition of the alcohol (hex-3-enol) to the protonated carbonyl
- Deprotonation of the oxonium ion
- Protonation of one of the hydroxyl groups
- Elimination of water to form the ester
- Deprotonation to yield the final product (this compound)
Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthesis issues.
Chemical Reactions Analysis
Types of Reactions: Hex-3-enyl propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hex-3-en-1-ol and propanoic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Hex-3-en-1-ol and propanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Hex-3-enyl propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and interactions with herbivores.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of hex-3-enyl propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing plant defense mechanisms against herbivores. The compound’s effects are mediated through its binding to receptors and activation of downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Hex-3-enyl propanoate belongs to a broader class of hexenyl esters, which vary in their acid moieties, chain lengths, and double bond positions. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogous Esters
Key Observations:
Chain Length and Volatility: Shorter acid chains (e.g., propanoate vs. benzoate) result in lower molecular weights and higher volatility, enhancing their role in airborne plant signaling . Benzoate derivatives (e.g., (Z)-Hex-3-enyl benzoate) are less volatile and more abundant in certain species, such as O. pseudoglandulosa, where they dominate the volatile oil profile .
Stereochemical and Positional Effects: The cis-configuration of this compound distinguishes it from trans-isomers like trans-2-hexenyl pentanoate. This structural difference alters receptor binding in olfactory systems, affecting odor profiles . Double bond position (e.g., hex-3-enyl vs. hex-2-enyl) influences chemical reactivity and interaction with enzymes in biosynthesis pathways .
Biological Roles: this compound and its analogs are pivotal in plant defense. For instance, methyl salicylate, another ester in I. laurina, is linked to pathogen response, whereas hex-3-enyl derivatives deter herbivores . Branched esters like hexenyl isobutanoate are synthetically tailored for fragrance stability, unlike naturally dominant linear esters .
Analytical Differentiation
Gas chromatography (GC) and mass spectrometry (MS) are critical for distinguishing these compounds. For example:
- Retention Times: this compound elutes earlier than benzoate derivatives due to lower molecular weight, as observed in ZB-Wax capillary column analyses .
- Mass Spectra: Fragment patterns differ; for instance, this compound shows a base peak at m/z 69 (characteristic of hexenyl fragments), while benzoate derivatives exhibit prominent m/z 105 (benzoyl ion).
Ecological and Industrial Relevance
- Natural Abundance: this compound constitutes 0.6–10% of essential oils in plants like I. laurina, whereas (Z)-Hex-3-enyl benzoate dominates in O. pseudoglandulosa (40.69%).
- Synthetic Applications: trans-2-Hexenyl pentanoate is used in flavor industries for its fruity notes, while hexenyl isobutanoate’s branched structure enhances shelf-life in perfumes.
Biological Activity
Hex-3-enyl propanoate, also known as (E)-hex-3-enyl propanoate, is an ester compound with various biological activities and applications, particularly in the fields of fragrance and flavoring. This article explores its biological activity, including its effects on plants and potential implications for human health.
This compound has the chemical formula and a molecular weight of 156.23 g/mol. It is characterized by its fruity aroma, making it a popular choice in the fragrance industry. Its structure consists of a hexenyl group attached to a propanoate moiety, which contributes to its sensory properties.
Plant Defense Mechanisms
This compound is part of a class of compounds known as green leaf volatiles (GLVs), which are emitted by plants in response to herbivory. These compounds play a crucial role in plant defense by attracting natural predators of herbivores and signaling neighboring plants about potential threats. Studies have shown that the emission of GLVs, including this compound, can enhance the fitness of plants like Nicotiana attenuata by improving their resistance to herbivore attacks .
Table 1: Biological Activities Associated with this compound
| Activity Type | Description |
|---|---|
| Herbivore Attraction | Attracts natural enemies of herbivores (e.g., predators and parasitoids) |
| Plant Defense Induction | Triggers defense mechanisms in neighboring plants |
| Stress Response | Involved in signaling pathways activated during stress conditions |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In various studies, it has been shown not to exhibit mutagenic properties in standard tests such as the Ames test. For instance, hex-3-enyl acetate, a related compound, was found to be non-mutagenic under similar testing conditions . Additionally, repeated dose toxicity studies indicated no significant adverse effects at doses up to 1000 mg/kg/day in animal models .
Table 2: Summary of Toxicological Findings
| Study Type | Result |
|---|---|
| Ames Test | Non-mutagenic at tested concentrations |
| Repeated Dose Toxicity | NOAEL established at 1000 mg/kg/day without significant adverse effects |
| Sensitization Studies | Minimal sensitization observed in human tests |
Case Studies
-
Herbivory-Induced Volatiles :
A study on Nicotiana attenuata demonstrated that the release of this compound and other GLVs significantly increased the attraction of parasitic wasps that prey on herbivorous insects. This interaction not only reduced herbivore damage but also enhanced plant reproductive success . -
Safety Assessments :
In a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), hex-3-enyl acetate was assessed for potential reproductive toxicity and skin sensitization. The findings indicated no significant reproductive toxicity or sensitization reactions among test subjects at relevant concentrations .
Q & A
Q. How should researchers address low recovery rates of this compound in solid-phase microextraction (SPME)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
